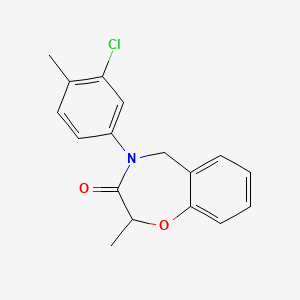
4-(3-chloro-4-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s functional groups, isomers, and other structural features are also described.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. The yield and purity of the product are also discussed.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the compound’s molecular structure.Chemical Reactions Analysis
This involves studying the compound’s reactivity. The types of reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions are all part of this analysis.Physical And Chemical Properties Analysis
The compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity) are determined.科学的研究の応用
Dopaminergic Activity and Synthesis
Compounds structurally related to "4-(3-chloro-4-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one" have been investigated for their potential dopaminergic activity. For instance, substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines were synthesized and evaluated as agonists of central and peripheral dopamine receptors. These compounds demonstrated evidence of dopaminergic activity in both in vivo and in vitro assays, highlighting their potential for further pharmacological exploration (Pfeiffer et al., 1982).
Antimicrobial Activities
Research into the antimicrobial activities of structurally similar compounds has yielded promising results. For example, a series of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized and screened for their antimicrobial properties. Some of these compounds exhibited good or moderate activities against various test microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Structural Studies and Synthesis Methods
Structural studies and innovative synthesis methods form another area of research application. For instance, the synthesis and structural elucidation of benzazepine derivatives have been reported, providing insights into the stereochemistry and molecular assembly of such compounds. These studies not only contribute to the understanding of benzazepine chemistry but also offer methodologies for the synthesis of complex heterocyclic structures (Gómez et al., 2009).
Neuroleptic and Anticonvulsant Effects
The potential central nervous system (CNS) effects of benzazepine derivatives have been extensively researched. Some compounds within this chemical family have been found to possess neuroleptic-like activity and potent anticonvulsant effects, underscoring their potential as novel CNS agents. These findings pave the way for further research into their mechanisms of action and therapeutic applications (Hino et al., 1988).
Sigma-1 Receptor Modulation
Research has also explored the modulation of the sigma-1 receptor by benzazepine derivatives, which has implications for understanding their pharmacological effects beyond dopamine receptor interaction. SKF83959, a compound within this family, has been identified as a potent allosteric modulator of the sigma-1 receptor, highlighting the diverse pharmacological profiles of benzazepine derivatives and suggesting additional research avenues related to sigma receptor pharmacology (Guo et al., 2013).
Safety And Hazards
The compound’s toxicity, flammability, and environmental impact are assessed. Proper handling, storage, and disposal procedures are also outlined.
将来の方向性
This involves discussing potential applications of the compound and directions for future research.
特性
IUPAC Name |
4-(3-chloro-4-methylphenyl)-2-methyl-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-11-7-8-14(9-15(11)18)19-10-13-5-3-4-6-16(13)21-12(2)17(19)20/h3-9,12H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUHVRBVYXRRPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CC2=CC=CC=C2O1)C3=CC(=C(C=C3)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chloro-4-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

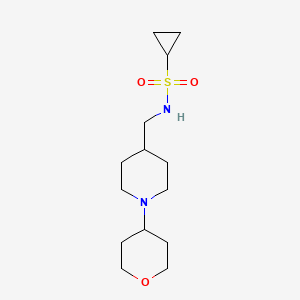
![2-{2-Chloro[(2,5-dichlorophenyl)sulfonyl]anilino}acetic acid](/img/structure/B2401629.png)
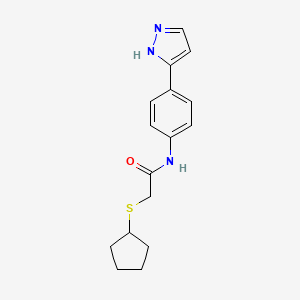
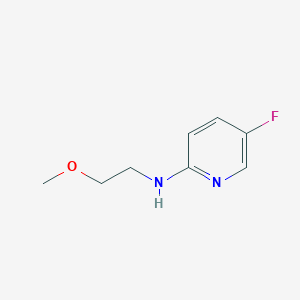

![5-Cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-pyridine-3-carboxylic acid](/img/structure/B2401636.png)
![N-[2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl]but-2-ynamide](/img/structure/B2401637.png)
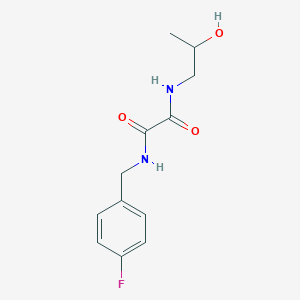
![tert-Butyl ((2-azabicyclo[2.2.2]octan-1-yl)methyl)carbamate hydrochloride](/img/structure/B2401641.png)
![2-Chloro-1-[4-(4-methylbenzoyl)piperazin-1-yl]ethan-1-one](/img/structure/B2401642.png)
![(3-Cyano-4-fluorophenyl)-[(3-fluoro-4-nitrophenyl)methyl]cyanamide](/img/structure/B2401643.png)
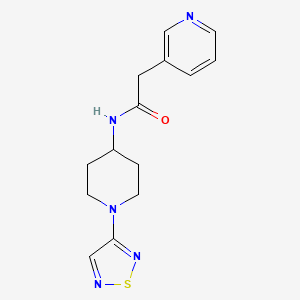
![N-[2-(1H-Indol-3-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2401647.png)
![N-(3,4-dichlorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2401648.png)